Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid

Catalog No.
S12874967
CAS No.
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid

Product Name

Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid

IUPAC Name

(E,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25-,28-,29-,30+/m1/s1

InChI Key

HUTCYUJPLOTDMX-WPHHTHJVSA-N

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C

Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid is a triterpenoid compound that belongs to the lanostane family. This compound features a complex tetracyclic structure characterized by multiple double bonds and hydroxyl groups. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications. Triterpenoids, including this compound, are primarily derived from natural sources such as fungi, particularly species of the Ganoderma genus, which are known for their medicinal properties.

The chemical reactivity of Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid is largely influenced by its hydroxyl and carboxylic acid groups. Key reactions include:

  • Hydroxylation: The compound can undergo further hydroxylation at various positions, leading to derivatives with enhanced biological activities .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may improve solubility or bioavailability .
  • Oxidation: The presence of double bonds makes this compound susceptible to oxidation reactions, potentially yielding various oxidized products that may exhibit different biological properties .

Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid exhibits a range of biological activities:

  • Antiviral Activity: It has shown inhibitory effects against viruses such as enterovirus 71, suggesting potential for development as an antiviral agent .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
  • Antioxidant Properties: It acts as a scavenger of free radicals, which can help mitigate oxidative stress in biological systems .

The synthesis of Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid can be achieved through various methods:

  • Natural Extraction: Isolation from Ganoderma species through solvent extraction followed by chromatographic purification techniques such as high-performance liquid chromatography and thin-layer chromatography .
  • Bioconversion: Utilizing microbial fermentation processes where specific strains of fungi or bacteria convert simpler substrates into this triterpenoid through enzymatic pathways involving cytochrome P450 enzymes .
  • Chemical Synthesis: Laboratory synthesis using organic chemistry techniques to construct the tetracyclic structure, although this method is less common due to the complexity involved.

Studies have shown that Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid interacts with various biological targets:

  • Enzyme Inhibition: It has been found to inhibit enzymes such as lanosterol 14α-demethylase, which is involved in cholesterol biosynthesis . This suggests potential use in managing cholesterol levels.
  • Receptor Modulation: Preliminary studies indicate possible interactions with receptors involved in inflammation and immune responses, although further research is needed to elucidate these mechanisms .

Several compounds share structural similarities with Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid. Notable examples include:

Compound NameStructure TypeUnique Features
Ganoderic Acid ATriterpenoidExhibits strong anti-inflammatory activity
Ganoderic Acid YTriterpenoidKnown for its potent antiviral properties
5α-Lanosta-7,9(11),24-triene-15α-hydroxy-26-oic acidTriterpenoidHas been studied for its effects on 5α-reductase
3-Hydroxy-lanosta-8,24-dien-26-oic acidTriterpenoidDisplays unique oxidation patterns

Uniqueness

Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid is distinguished by its specific hydroxyl and carboxylic acid functional groups that enhance its biological activity profile compared to other lanostane derivatives. Its ability to inhibit specific enzymes and modulate viral activity sets it apart from structurally similar compounds.

XLogP3

7.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

454.34469533 g/mol

Monoisotopic Mass

454.34469533 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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